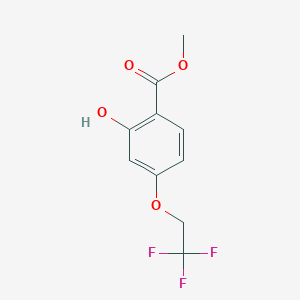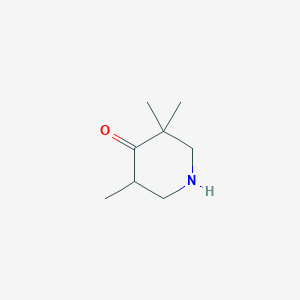
N-(4'-methoxybenzenesulphonyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-methoxybenzenesulphonyl)-L-glutamic acid, also known as N-[(4-Methoxyphenyl)sulfonyl]-L-glutamic acid, is a compound with the molecular formula C12H15NO7S and a molecular weight of 317.32 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a glutamic acid backbone, with a methoxyphenyl group as a substituent. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4'-methoxybenzenesulphonyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with (4-methoxyphenyl)sulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4'-methoxybenzenesulphonyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (4-Hydroxyphenyl)sulfonyl-glutamic acid.
Reduction: (4-Methoxyphenyl)thiol-glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4'-methoxybenzenesulphonyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4'-methoxybenzenesulphonyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
- (4-Hydroxyphenyl)sulfonyl-glutamic acid
- (4-Methoxyphenyl)thiol-glutamic acid
- N-(4-Methoxybenzenesulphonyl)-L-glutamic acid
Comparison: N-(4'-methoxybenzenesulphonyl)-L-glutamic acid is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. Compared to (4-Hydroxyphenyl)sulfonyl-glutamic acid, it is less polar and more hydrophobic, affecting its solubility and interaction with biological targets. The thiol derivative, (4-Methoxyphenyl)thiol-glutamic acid, has different redox properties and can participate in thiol-disulfide exchange reactions, which are not possible with the sulfonyl compound .
Propriétés
Numéro CAS |
99289-76-6 |
|---|---|
Formule moléculaire |
C12H15NO7S |
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C12H15NO7S/c1-20-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clé InChI |
DETPSUHECVIOBF-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















